

# Allyl Diethylphosphonoacetate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Allyl diethylphosphonoacetate*

Cat. No.: *B047938*

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CAS Number: 113187-28-3

This technical guide provides an in-depth overview of **Allyl diethylphosphonoacetate**, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, key synthetic applications with experimental protocols, and relevant reaction mechanisms.

## Physicochemical and Spectroscopic Data

**Allyl diethylphosphonoacetate** is a colorless liquid widely utilized for introducing the allyl ester functionalized phosphonate moiety in carbon-carbon bond-forming reactions.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	113187-28-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> O <sub>5</sub> P	[2]
Molecular Weight	236.20 g/mol	[1][2]
Appearance	Colorless liquid	
Boiling Point	157-158 °C at 10 mmHg	[1]
Density	1.12 g/mL at 25 °C	[1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.445	[1]
Flash Point	> 110 °C (> 230 °F)	
SMILES	O=P(OCC) (CC(OCC=C)=O)OCC	[2]
InChIKey	USZLAMOPIWNLPH- UHFFFAOYSA-N	

Spectroscopic Data: Spectroscopic data, including ATR-IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and <sup>31</sup>P-NMR, are available for **Allyl diethylphosphonoacetate** and its structural analogs in spectral databases.[3][4][5][6]

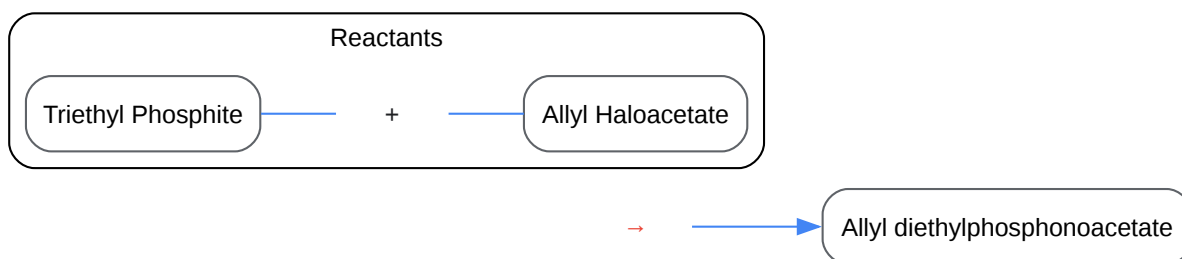
## Synthesis of Allyl diethylphosphonoacetate

**Allyl diethylphosphonoacetate** is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For the synthesis of the title compound, the reaction would proceed between triethyl phosphite and an allyl haloacetate.

## Experimental Protocol: Michaelis-Arbuzov Reaction (Representative)

The following protocol describes the synthesis of a structurally similar compound, diethyl allylphosphonate, and is representative of the synthesis of phosphonates.[7][8]

- Combine freshly distilled triethyl phosphite (1.0 eq) and allyl bromide (1.1 eq) in a round-bottomed flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[7]
- Heat the reaction mixture to approximately 70-80 °C for 3 hours.[7]
- After the reaction is complete, increase the temperature to around 120 °C to distill off any excess allyl bromide.[7]
- The resulting product, a colorless oil, is typically of high purity.[7]



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Caption: Michaelis-Arbuzov synthesis of **Allyl diethylphosphonoacetate**.

## Key Applications and Experimental Protocols

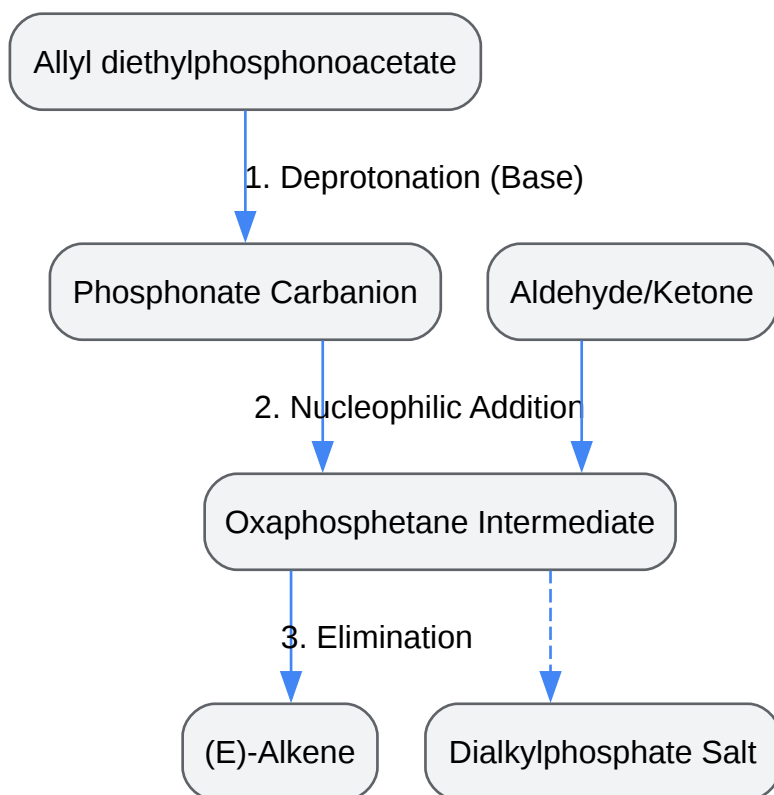
**Allyl diethylphosphonoacetate** is a key reagent in several important organic transformations, most notably the Horner-Wadsworth-Emmons reaction and as a precursor for substrates in the Pauson-Khand reaction.[1]

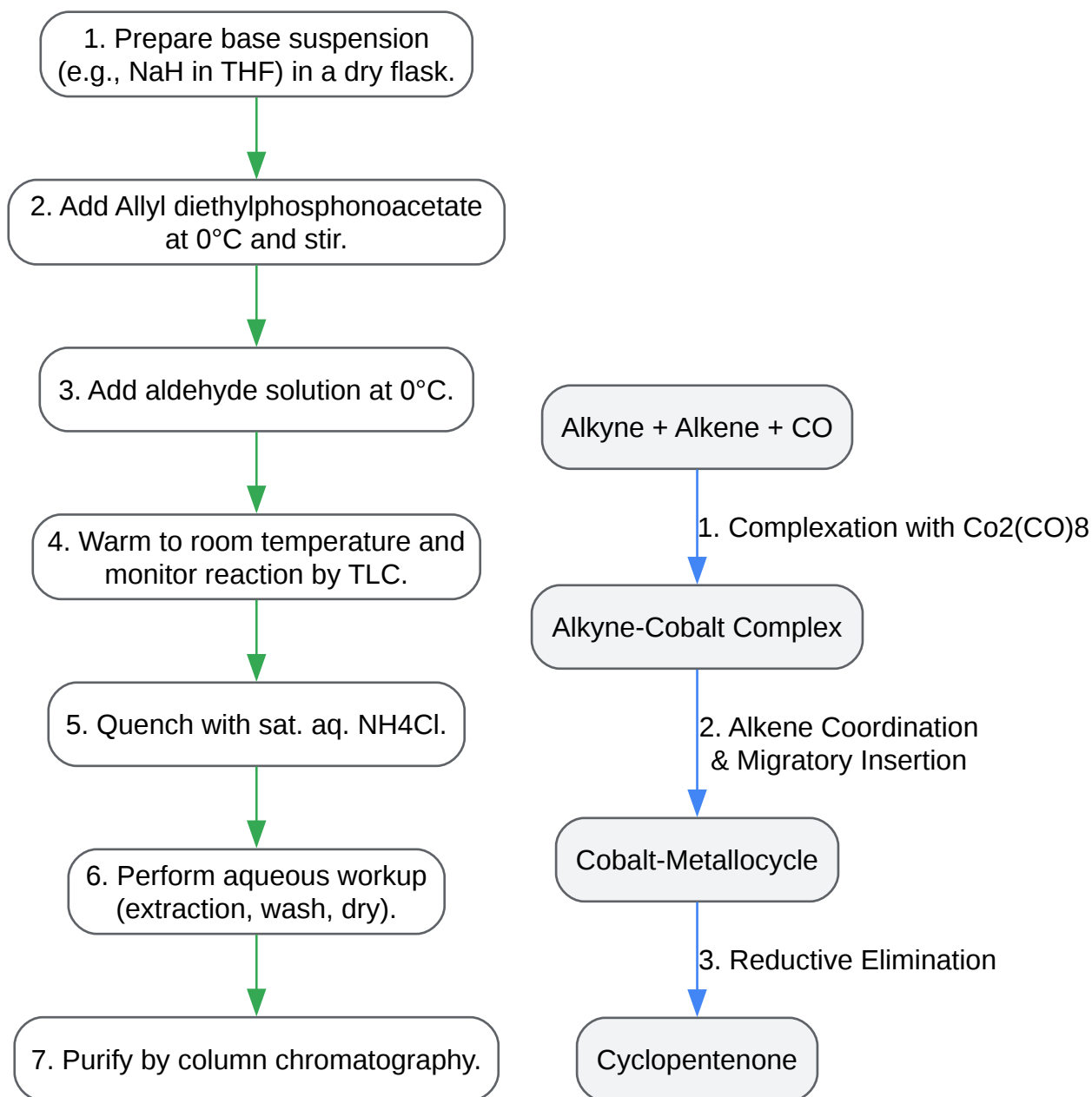
### Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of alkenes, particularly  $\alpha,\beta$ -unsaturated esters, from aldehydes and ketones.[9][10] It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction.[9] A significant advantage is the formation of a water-soluble phosphate byproduct, simplifying purification.[10] The reaction generally favors the formation of the (E)-alkene.[9]

- Deprotonation: A base removes the acidic proton alpha to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.
- Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
- Oxaphosphetane Formation: An intermediate oxaphosphetane is formed.
- Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkylphosphate salt.

[9]





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